molecular formula C15H11NO3 B11804351 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde

2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde

Cat. No.: B11804351
M. Wt: 253.25 g/mol
InChI Key: OUBIJMPPMQDDHW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde is an organic compound with the molecular formula C15H11NO3. This compound belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a methoxy group and a formyl group on the benzoxazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzaldehyde with o-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carboxylic acid.

    Reduction: 2-(3-Methoxyphenyl)benzo[d]oxazole-5-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde
  • 2-(2-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde
  • 2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde

Uniqueness

2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C15H11NO3/c1-18-12-4-2-3-11(8-12)15-16-13-7-10(9-17)5-6-14(13)19-15/h2-9H,1H3

InChI Key

OUBIJMPPMQDDHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C=O

Origin of Product

United States

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